molecular formula C9H10ClNO3 B11926126 Ethyl 6-chloro-2-methoxynicotinate CAS No. 106718-97-2

Ethyl 6-chloro-2-methoxynicotinate

Cat. No.: B11926126
CAS No.: 106718-97-2
M. Wt: 215.63 g/mol
InChI Key: PVLBMKPFVRSSJK-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-methoxynicotinate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a chloro group at the 6th position and a methoxy group at the 2nd position on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-2-methoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 6-chloro-2-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Another method involves the nucleophilic substitution reaction of 6-chloro-2-methoxynicotinic acid with ethyl alcohol in the presence of a base such as sodium hydroxide. This reaction is also performed under reflux conditions to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-methoxynicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-chloro-2-methoxynicotinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyridine ring contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 6-chloro-2-methoxynicotinate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Properties

IUPAC Name

ethyl 6-chloro-2-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-5-7(10)11-8(6)13-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLBMKPFVRSSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545004
Record name Ethyl 6-chloro-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106718-97-2
Record name Ethyl 6-chloro-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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